

# Crolibulin anti-tumor efficacy comparison in solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Crolibulin

CAS No.: 1000852-17-4

Cat. No.: S548140

[Get Quote](#)

## Crolibulin's Profile and Available Efficacy Data

The table below summarizes key information about **Crolibulin** (EPC2407), a novel small-molecule vascular disrupting agent (VDA) and apoptosis inducer [1].

| Attribute                              | Description                                                                                                                                                                                             |
|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Mechanism of Action</b>             | Binds to tubulin at the <b>colchicine binding site</b> , inhibiting microtubule polymerization. This leads to disruption of tumor vasculature and direct induction of tumor cell apoptosis [2] [3] [1]. |
| <b>Primary Indications (in Trials)</b> | Advanced solid tumors; specifically evaluated in a Phase II trial for <b>Anaplastic Thyroid Cancer (ATC)</b> in combination with cisplatin [1].                                                         |

| **Key Efficacy Findings** | • **Preclinical**: Showed potent anti-tumor activity in human tumor xenograft models [1]. • **Clinical (Phase I)**: Quantitative MRI in a Phase I study (NCT00423410) showed treatment-induced changes in tumor perfusion and water diffusivity, consistent with its VDA mechanism [3]. |

## Experimental Data from Clinical Studies

A Phase I clinical study (NCT00423410) provided insights into **Crolibulin**'s biological activity through advanced imaging techniques [3].

- **Experimental Protocol:** In this multi-site study, 11 subjects with advanced solid tumors received **Crolibulin** (13–24 mg/m<sup>2</sup>). They underwent **Dynamic Contrast-Enhanced MRI (DCE-MRI)** and **Diffusion-Weighted MRI (DW-MRI)** at baseline and 2–3 days post-treatment to assess changes in tumor physiology [3].
- **Key Measurements:** The study calculated the following parameters from the MRI data:
  - **DCE-MRI:** Area-under-the-gadolinium-concentration-curve at 90 seconds (AUC<sub>90s</sub>), and the Extended Tofts Model parameters ( $K^{trans}$ ,  $v_e$ ,  $v_p$ ).
  - **DW-MRI:** Apparent Diffusion Coefficient (ADC), which is related to tissue cellularity.
- **Reported Correlations:** The analysis found statistically significant correlations between higher plasma drug levels ( $C_{max}$  and AUC) and specific changes in MRI parameters, including a reduction in tumor areas with high perfusion (AUC<sub>90s</sub>) and an increase in areas with low extracellular volume ( $v_e$ ) and low ADC. These findings are suggestive of **cell swelling and decreased tumor perfusion** 2–3 days post-treatment, confirming its expected mechanism of action [3].

## Preclinical and Early Clinical Context

The following diagram illustrates **Crolibulin**'s mechanism of action and the workflow for its clinical assessment as described in the available studies.



Click to download full resolution via product page

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. National Cancer Institute begins phase II trial with Crolibulin in... [pharmatutor.org]
2. Molecular mechanism of crolibulin in complex with tubulin ... [sciencedirect.com]
3. Dose–response assessment by quantitative MRI in a ... [nature.com]

To cite this document: Smolecule. [Crolibulin anti-tumor efficacy comparison in solid tumors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548140#crolibulin-anti-tumor-efficacy-comparison-in-solid-tumors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)